1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester
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Overview
Description
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester is a chemical compound widely recognized for its significance in the biomedicine industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester typically involves the acetylation of b-D-glucuronide followed by esterification with benzyl alcohol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The esterification step may require the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to promote the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying glucuronidation processes.
Medicine: Investigated for its potential in cancer treatment due to its tumor-suppressing properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. In cancer treatment, it is believed to inhibit tumor growth by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of enzyme activity related to glucuronidation.
Comparison with Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide methyl ester
- 1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose
Comparison: 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester is unique due to its benzyl ester group, which imparts distinct chemical properties and biological activities compared to its methyl ester counterpart. The benzyl ester group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability. This makes it particularly valuable in medicinal chemistry for developing therapeutic agents.
Properties
Molecular Formula |
C21H24O11 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
benzyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H24O11/c1-11(22)28-16-17(29-12(2)23)19(30-13(3)24)21(31-14(4)25)32-18(16)20(26)27-10-15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3 |
InChI Key |
NMPOAPYFTBNPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OCC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
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